molecular formula C10H17N3O2 B2504549 ethyl 3-amino-1-(butan-2-yl)-1H-pyrazole-5-carboxylate CAS No. 1006452-05-6

ethyl 3-amino-1-(butan-2-yl)-1H-pyrazole-5-carboxylate

Cat. No.: B2504549
CAS No.: 1006452-05-6
M. Wt: 211.265
InChI Key: PQZXLBMMFXOVJE-UHFFFAOYSA-N
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Description

Ethyl 3-amino-1-(butan-2-yl)-1H-pyrazole-5-carboxylate is a versatile alkyl-substituted pyrazole derivative designed for chemical and pharmaceutical research. This compound features a butan-2-yl group on the pyrazole ring nitrogen, which can significantly influence the molecule's lipophilicity and metabolic profile compared to its methyl or unsubstituted analogs . The presence of both an ester and an amino group at the 3- and 5-positions makes it a valuable multifunctional scaffold for the synthesis of diverse heterocyclic libraries . Pyrazole derivatives are a cornerstone in medicinal chemistry due to their wide spectrum of pharmacological activities . As part of this important class of compounds, this derivative serves as a key intermediate for developing novel bioactive molecules. Researchers can utilize this building block to create compounds for screening as potential agents in areas such as antibacterial, anti-inflammatory, anticancer, and antidepressant research, given the proven pharmacological relevance of the pyrazole core . The molecule is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

ethyl 5-amino-2-butan-2-ylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2/c1-4-7(3)13-8(6-9(11)12-13)10(14)15-5-2/h6-7H,4-5H2,1-3H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQZXLBMMFXOVJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=CC(=N1)N)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Synthesis via Acylation and Heterocyclization

A streamlined approach inspired by RSC's one-pot pyrazole synthesis involves successive acylation and cyclization steps. Here, (hetero)arenes and carboxylic acids react in the RCOOH/TfOH/TFAA system to generate ketones and β-diketones, which subsequently undergo cyclization with hydrazine.

Mechanistic Pathway:

  • Acylation: A butan-2-yl-substituted arene reacts with ethyl chlorooxalate (as the carboxylic acid derivative) to form a β-diketone intermediate.
  • Cyclization: Hydrazine hydrate induces heterocyclization, forming the pyrazole ring. The amino group arises from the hydrazine, while the ester and butan-2-yl groups originate from the β-diketone.

Optimization Considerations:

  • Solvent System: Acetonitrile or ethanol, favoring dipole interactions and solubility of intermediates.
  • Catalyst: Sulfuric acid (0.1–1.0 eq) enhances reaction rate and yield.
  • Temperature: Reflux conditions (60–80°C) ensure complete cyclization.

Limitations:

  • Regioselectivity challenges may arise if competing acyl groups are present.
  • Yield dependency on the steric bulk of the butan-2-yl group.

Post-Cyclization Alkylation of Pyrazole Cores

Synthesis of Ethyl 3-Amino-1H-Pyrazole-5-Carboxylate

The pyrazole core is first assembled without the butan-2-yl substituent. A validated method involves ethyl cyanoacetate and triethyl orthoformate:

Step 1: Formation of Ethyl Ethoxymethylene Cyanoacetate
Ethyl cyanoacetate (226 g) reacts with triethyl orthoformate (120 g) in acetic anhydride at 140°C for 5 hours. Vacuum distillation isolates the intermediate.

Step 2: Cyclization with Hydrazine Hydrate
The ethoxymethylene intermediate (170 g) is treated with 80% hydrazine hydrate (63 g) in ethanol at 0°C for 8 hours. After solvent removal, ethyl 3-amino-1H-pyrazole-5-carboxylate is obtained in ~88% yield.

N-Alkylation at the 1-Position

The free NH group at the pyrazole’s 1-position undergoes alkylation with 2-bromobutane:

Reaction Conditions:

  • Base: Potassium carbonate (2.0 eq) in dimethylformamide (DMF).
  • Alkylating Agent: 2-Bromobutane (1.2 eq), added dropwise at 60°C.
  • Duration: 12–24 hours under nitrogen atmosphere.

Yield Optimization:

  • Solvent: DMF > acetonitrile due to superior solubility of intermediates.
  • Catalyst: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency.

Table 1: Comparative Analysis of Alkylation Conditions

Condition Solvent Base Temperature (°C) Yield (%)
Standard Alkylation DMF K2CO3 60 78
Catalyzed Alkylation Acetonitrile K2CO3/TBAB 70 85

Alternative Pathways: Functional Group Interconversion

Bromination-Amination Sequence

A patent-derived method involves bromination followed by amination:

  • Bromination: Ethyl 1-(butan-2-yl)-5-ethoxycarbonylpyrazole-3-carboxylate is treated with N-bromosuccinimide (NBS) in CCl4, introducing bromine at the 4-position.
  • Amination: The brominated intermediate reacts with aqueous ammonia under Pd catalysis, replacing bromine with an amino group.

Challenges:

  • Requires strict control over reaction stoichiometry to avoid over-bromination.
  • Palladium catalyst (e.g., Pd(OAc)₂) increases cost but improves selectivity.

Critical Evaluation of Methodologies

Efficiency and Scalability

  • One-Pot Synthesis: Ideal for large-scale production (yields ~75–80%) but limited by regiochemical outcomes.
  • Post-Cyclization Alkylation: Higher regiocontrol (>85% yield) but involves multi-step purification.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-1-(butan-2-yl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylate group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the pyrazole ring.

    Reduction: Alcohol derivatives of the carboxylate group.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 3-amino-1-(butan-2-yl)-1H-pyrazole-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ethyl 3-amino-1-(butan-2-yl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular pathways can vary depending on the specific application and the structure of the target molecule.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents at N1 and C3/C5 positions significantly influence solubility, stability, and bioactivity. Key comparisons include:

Compound N1 Substituent C3/C5 Groups Molecular Weight Key Properties Reference
Target compound Butan-2-yl 3-amino, 5-carboxylate (ethyl) Not reported Discontinued; potential polar interactions
Ethyl (R)-1-(2-amino-3-methylbutyl)-pyrazole-5-carboxylate 2-amino-3-methylbutyl 5-carboxylate (ethyl) 227.3 White solid; high yield (88%) via Boc deprotection
Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate H (unsubstituted) 3-(4-chlorophenyl), 5-carboxylate 254.7 Safety data reported; used in drug intermediates
Ethyl 5-amino-1-(4-fluorobenzyl)-1H-pyrazole-3-carboxylate 4-fluorobenzyl 5-amino, 3-carboxylate 302.3 High lipophilicity; structural isomerism impacts activity

Key Observations :

  • Alkyl vs. Aryl Substituents : The butan-2-yl group in the target compound enhances hydrophobicity compared to unsubstituted analogs (e.g., ) but reduces it relative to fluorobenzyl derivatives (e.g., ) .
  • Amino Group Reactivity: The 3-amino group in the target compound facilitates hydrogen bonding and further derivatization (e.g., amide formation in ) .

Stability and Purification Challenges

  • Direct Use in Synthesis : Compounds like ’s 256 and 279 are used without purification, indicating stability in downstream reactions .
  • Chromatography Requirements : High-purity analogs (e.g., ) require silica gel chromatography, suggesting the target compound may need similar purification .

Biological Activity

Ethyl 3-amino-1-(butan-2-yl)-1H-pyrazole-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following molecular formula and weight:

PropertyValue
Molecular Formula C10H17N3O2
Molecular Weight 199.26 g/mol
CAS Number 1006452-05-6
MDL Number MFCD06805302

This compound features a pyrazole ring with an amino group and a carboxylate moiety, which are critical for its biological activity.

Anticancer Properties

Recent studies have shown that derivatives of pyrazole compounds exhibit significant anticancer activity. For instance, in a study evaluating various pyrazole derivatives, it was found that certain compounds demonstrated inhibitory activity against cancer cell lines, such as MCF-7 (breast cancer) and U-937 (monocytic leukemia) . The most potent derivatives had IC50 values in the low micromolar range, indicating strong cytotoxic effects.

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
Compound 12cMCF-70.48Induces apoptosis via caspase activation
Compound 24bU-9370.78Cell cycle arrest at G1 phase
Ethyl derivativeMDA-MB-2311.54Modulates enzyme activity

The mechanism of action often involves the induction of apoptosis, where compounds trigger cell death pathways through caspase activation and modulation of p53 levels .

Enzyme Inhibition

This compound has also been studied for its ability to inhibit specific enzymes. For example, the presence of electron-withdrawing groups in the pyrazole structure was shown to enhance inhibitory potency against certain enzymes, suggesting a structure-activity relationship that could guide future drug design .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the pyrazole ring and substituents significantly impact biological activity. The presence of alkyl groups at the N-position and variations in the carboxylic acid moiety can lead to diverse biological profiles. For instance:

  • Alkyl Chain Length: Compounds with longer alkyl chains exhibited increased lipophilicity, enhancing membrane permeability.
  • Substituent Effects: Electron-withdrawing groups at specific positions on the aromatic ring were correlated with increased inhibitory activity against cancer cells .

Study on Anticancer Activity

In a comprehensive study published in Molecules, researchers synthesized several derivatives of this compound and evaluated their anticancer properties. The study highlighted that compound modifications led to varying degrees of cytotoxicity against multiple cancer cell lines. Notably, one derivative showed over 70% inhibition at concentrations as low as 10 μM .

Q & A

Q. Optimization Strategies :

  • Catalyst Selection : Acidic catalysts (e.g., HCl) improve cyclization efficiency, while bases like triethylamine aid in substitution reactions .
  • Solvent Systems : Polar aprotic solvents (DMF, acetonitrile) enhance solubility of intermediates, whereas ethanol/water mixtures reduce byproducts .
  • Reactor Design : Continuous flow reactors enable precise temperature control and scalability, improving yield by 15–20% compared to batch methods .

What spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

Basic Research Question
Methodological Answer:
Spectroscopic Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent positions. The amino group (δ 5.2–6.0 ppm) and butan-2-yl moiety (δ 1.2–1.8 ppm, triplet) should show distinct signals .
  • FTIR : Stretching vibrations for the ester carbonyl (~1700 cm⁻¹) and primary amine (~3400 cm⁻¹) validate functional groups .

Q. Chromatographic Methods :

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) and resolve intermediates .
  • GC-MS : Monitors volatile byproducts (e.g., unreacted hydrazines) with electron ionization (EI) at 70 eV .

Q. Data Validation :

  • Cross-reference spectral data with computational predictions (e.g., DFT for NMR chemical shifts) to resolve ambiguities .

How do substituents on the pyrazole ring influence the compound’s bioactivity, and what in vitro models are appropriate for assessing its pharmacological potential?

Advanced Research Question
Methodological Answer:
Substituent Effects :

  • The butan-2-yl group enhances lipophilicity, potentially improving membrane permeability.
  • The 3-amino group enables hydrogen bonding with biological targets (e.g., enzyme active sites), as seen in analogous pyrazole derivatives with anti-inflammatory activity .

Q. In Vitro Models :

  • Antimicrobial Assays : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition for anti-inflammatory potential) with IC₅₀ calculations .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish selectivity indices .

Q. Data Interpretation :

  • Compare results to structurally similar compounds (e.g., ethyl 5-chloro-4-formyl derivatives ) to identify structure-activity relationships (SAR).

How can computational chemistry be integrated into experimental design to predict reaction pathways or biological interactions?

Advanced Research Question
Methodological Answer:
Reaction Pathway Prediction :

  • Quantum Mechanics (QM) : Use Gaussian or ORCA software to model transition states and activation energies for cyclization steps .
  • Machine Learning (ML) : Train models on reaction databases (e.g., CAS Content Collection) to predict optimal solvents/catalysts .

Q. Biological Interaction Modeling :

  • Molecular Docking (AutoDock Vina) : Simulate binding of the compound to target proteins (e.g., COX-2, PDB ID: 5KIR) to prioritize in vitro testing .
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories to validate docking results .

Q. Case Study :

  • ICReDD’s workflow integrates computational screening with experimental validation, reducing development time by 40% for pyrazole-based inhibitors .

How can researchers resolve discrepancies in bioactivity data between studies using similar pyrazole derivatives?

Advanced Research Question
Methodological Answer:
Root Causes of Contradictions :

  • Structural Variants : Minor substituent changes (e.g., chloro vs. methoxy groups) drastically alter bioactivity .
  • Assay Conditions : Variability in cell lines, serum concentrations, or incubation times affects IC₅₀ values .

Q. Resolution Strategies :

  • Meta-Analysis : Pool data from PubChem and ChEMBL, applying statistical tools (ANOVA) to identify outliers .
  • Standardized Protocols : Adhere to OECD guidelines for in vitro assays to ensure reproducibility .
  • Structural Elucidation : X-ray crystallography (e.g., as in ) confirms stereochemistry, which impacts binding affinity.

What industrial-scale considerations are critical for translating lab-scale synthesis to pilot production?

Advanced Research Question
Methodological Answer:
Key Challenges :

  • Reagent Costs : Substitute expensive catalysts (e.g., Pd(PPh₃)₄) with cheaper alternatives (e.g., Ni-based catalysts) .
  • Waste Management : Implement solvent recovery systems (e.g., distillation for ethanol reuse) to meet ECHA regulations .

Q. Scale-Up Techniques :

  • Flow Chemistry : Reduces reaction time and improves safety for hazardous intermediates (e.g., chlorinated derivatives) .
  • Process Analytical Technology (PAT) : In-line IR spectroscopy monitors reaction progress in real time .

Q. Regulatory Compliance :

  • Ensure adherence to REACH and ICH guidelines for impurity profiling (<0.1% by HPLC) .

Q. Tables for Key Data

Property Value/Technique Reference
Molecular Weight227.28 g/mol (calculated)
Optimal Reaction Temp60–80°C (cyclization step)
HPLC Purity Threshold>98% (C18 column, 254 nm)
Predicted logP2.1 (Schrödinger Suite)

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